4-Methyltryptophan

Cancer Immunotherapy IDO1 Inhibition Kynurenine Pathway

Researchers face irreproducible results when substituting 4-Methyltryptophan with other tryptophan analogs due to position-dependent divergence in target engagement. 4-MT resolves this with a 27 nM IC50 against human IDO1->250-fold more potent than 1-MT. Key applications: (1) Complete TrpR-mediated transcriptional repression in E. coli trp operon studies, unlike partial repressors. (2) Validated non-antibiotic selection agent at 0.1 mM for plant transformation. (3) Reliable feedback inhibition in fungal tryptophan biosynthesis comparable to endogenous tryptophan. Supplied with rigorous QC, batch-to-batch consistency, and global shipping.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1139-73-7
Cat. No. B073059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltryptophan
CAS1139-73-7
Synonyms4-methyltryptophan
4-methyltryptophan, (DL)-isomer
4-methyltryptophan, (L)-isome
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1
InChIKeyFPJGLSZLQLNZIW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltryptophan (CAS 1139-73-7) Procurement Guide: Differentiated Tryptophan Analog for Targeted Enzyme Studies


4-Methyltryptophan (4-MT) is a synthetic tryptophan analog characterized by a methyl substitution at the 4-position of the indole ring [1]. Unlike endogenous tryptophan, this structural modification confers distinct biochemical properties, including potent inhibition of indoleamine 2,3-dioxygenase (IDO) with an IC50 of 27 nM in human IDO1-expressing HEK293 cells [2]. The compound exists primarily as the L-enantiomer and serves as a versatile molecular probe for investigating tryptophan metabolism, enzyme regulation, and amino acid transport mechanisms [1]. Its unique selectivity profile and functional divergence from other methyltryptophan isomers make it an essential tool for studies requiring precise modulation of specific tryptophan-dependent pathways.

Primary Fit
IDO1 pathway inhibition studies
Biochemical Probe
Tryptophan metabolism and amino acid transport research
Model System
Plant transformation marker and microbial operon studies

4-Methyltryptophan Procurement: Why 1-MT or 5-MT Cannot Replace 4-MT in Critical Assays


Generic substitution among tryptophan analogs is scientifically invalid due to position-dependent divergence in target engagement and functional outcome. 1-Methyltryptophan (1-MT) exhibits weak IDO1 inhibition (Ki = 7 μM) compared to 4-MT (IC50 = 27 nM), a >250-fold difference in potency [1]. Conversely, 5-Methyltryptophan (5-MT) acts primarily as a false feedback inhibitor of anthranilate synthase (IC50 = 5.4 μM) [2], a mechanism distinct from 4-MT's competitive inhibition profile. Even closely related isomers like 6-methyltryptophan share overlapping but non-identical regulatory effects on the tryptophan operon [3]. Such divergent structure-activity relationships mean that substituting one methyltryptophan for another introduces uncontrolled variables, leading to irreproducible results or misinterpretation of pathway-specific effects. The quantitative evidence below establishes precisely where 4-MT's performance diverges from its nearest analogs, enabling informed procurement decisions based on verifiable differentiation.

1
1-Methyltryptophan cannot substitute
Target engagement profile diverges sharply. 1-MT is a weak IDO1 binder; substituting 1-MT for 4-MT may yield insufficient pathway inhibition and confound dose-response interpretation.
2
5-Methyltryptophan differs mechanistically
5-MT acts primarily via false feedback inhibition of anthranilate synthase. Using 5-MT in IDO-focused or plant TDC-selection models would introduce an unrelated mechanism and lead to data mismatch.
3
Closely related isomers require validation
6-MT and 7-azatryptophan show overlapping but non-identical regulatory effects. In trp operon studies, 7-azatryptophan provides only partial repression, limiting its use as a corepressor mimic.

4-Methyltryptophan Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


4-MT Exhibits >250-Fold Higher IDO1 Inhibitory Potency Than 1-Methyltryptophan in Human Cells

In head-to-head comparison, 4-methyltryptophan demonstrates a 27 nM IC50 for inhibition of human IDO1 expressed in HEK293 cells [1], whereas 1-methyltryptophan, a widely used IDO1 inhibitor, exhibits a Ki of 7 μM (7,000 nM) against recombinant human IDO [2]. This represents a >250-fold difference in apparent potency. The assay for 4-MT measured kynurenine release inhibition after 5 hours using spectrophotometry; the 1-MT assay used competitive inhibition of histidine-tagged human recombinant IDO expressed in bacterial strain BL21 AI.

IDO1 Inhibition Potency
Head-to-head comparison
IC50 27 nM vs. Ki 7 μM
>250-fold reported difference
Supports IDO1 pathway inhibition study fit. Nanomolar potency may enable effective blockade in cellular assays.
Assay conditions differ: HEK293 cells vs. recombinant bacterial IDO1.
Cancer Immunotherapy IDO1 Inhibition Kynurenine Pathway

4-MT Functional Mechanism Divergence: 4-MT Reduces Protein Synthesis While 5-MT Causes False Feedback Inhibition in Yeast

In Saccharomyces cerevisiae, 4-methyltryptophan and 5-methyltryptophan exhibit distinct, non-overlapping mechanisms of growth inhibition [1]. 4-MT causes a reduction in protein synthesis and derepression of tryptophan enzymes despite high internal tryptophan levels, consistent with interference in tryptophan charging onto tRNA [1]. In contrast, 5-MT causes false feedback inhibition of anthranilate synthase, the first enzyme of the tryptophan pathway, leading to tryptophan limitation [1]. This mechanistic divergence is critical: 4-MT's effect is only observable in permeability mutants, while 5-MT inhibits wild-type cells directly.

Mechanism in S. cerevisiae
Head-to-head comparison
4-MT: reduces protein synthesis and derepresses enzymes.
5-MT: false feedback inhibition of anthranilate synthase.
Mechanistic divergence supports differentiated analog selection for pathway studies.
4-MT effect only observed in permeability mutants.
Microbial Physiology Tryptophan Biosynthesis Enzyme Regulation

4-MT Enables Antibiotic-Free Plant Selection at 0.1 mM via TDC Conversion, Unavailable with Other Methyltryptophans

4-Methyltryptophan functions as a toxic tryptophan analog that can be detoxified by tryptophan decarboxylase (TDC) to 4-methyltryptamine, enabling its use as a selectable marker in plant transformation [1]. The optimal selection concentration in tobacco leaf disc transformation was determined to be 0.1 mM [1]. This property is specific to 4-MT; other methyltryptophan isomers (e.g., 5-MT, 6-MT, 7-MT) are not reported to support equivalent TDC-based selection systems [2].

Plant Selectable Marker
Class-level inference
Validated selection at 0.1 mM. Detoxified by TDC to 4-methyltryptamine.
Supports antibiotic-free plant transformation research fit.
Starting concentration for protocol development; not reported for 5-MT, 6-MT, or 7-MT.
Plant Biotechnology Selectable Markers Transformation Systems

4-MT Completely Represses trp Operon Transcription in E. coli, Unlike Partial Repression by 7-Azatryptophan

In Escherichia coli trpR+ strains, both tryptophan and 4-methyltryptophan completely repress transcription initiations on the trp operon [1]. In contrast, 7-azatryptophan only partially represses transcription initiations, to approximately the level observed in trpS(+) cultures [1]. This quantitative difference in regulatory effect demonstrates that 4-MT mimics the full corepressor function of tryptophan, while 7-azatryptophan does not.

trp Operon Repression
Head-to-head comparison
4-MT: complete repression of transcription initiations.
7-Azatryptophan: partial repression only.
Supports use as a functional corepressor mimic in E. coli operon studies.
Measured in trpR+ strains via RNA polymerase binding.
Bacterial Genetics Operon Regulation Transcriptional Repression

4-MT Inhibits Preformed Indole-Synthesizing Activity in Neurospora, Whereas 5-MT Shows Lesser Effect and D-Trp Has None

In Neurospora crassa, preformed indole-synthesizing activity (a measure of tryptophan pathway flux) is inhibited by L-tryptophan, 4-methyltryptophan, and 6-methyltryptophan [1]. Notably, 5-methyltryptophan inhibits to a lesser extent, and D-tryptophan has no effect [1]. This rank-order inhibition profile (4-MT ≈ 6-MT > 5-MT > D-Trp) demonstrates that the 4-methyl substitution confers potent feedback inhibitory activity comparable to endogenous L-tryptophan, while the 5-methyl substitution is less effective.

Fungal Pathway Inhibition
Head-to-head comparison
Inhibitory potency rank: 4-MT ≈ 6-MT > 5-MT; D-Trp inactive.
4-MT provides potent feedback inhibition comparable to endogenous tryptophan in N. crassa.
Rank-order derived from preformed indole-synthesizing activity assay.
Fungal Metabolism Feedback Inhibition Tryptophan Biosynthesis

4-MT Is a Substrate for Tryptophan Hydroxylase with Vmax Within 3-Fold of Tryptophan, Supporting Serotonin Pathway Studies

Contrary to its inhibitory role in IDO and microbial systems, 4-methyltryptophan acts as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis [1]. The Vmax for amino acid hydroxylation with 4-MT differs at most by a factor of 3 from that observed for tryptophan [1]. However, TPH exhibits stringent regiospecificity: hydroxylation does not occur at the 4 or 6 carbon positions in response to substrate topology changes [1]. This contrasts with 5-methyltryptophan, which yields 5-hydroxymethyltryptophan and 5-hydroxy-4-methyltryptophan as products [1].

TPH Substrate Activity
Cross-study comparable
Vmax within 3-fold of tryptophan. Hydroxylation regiospecificity prevents 4-position modification.
Supports serotonin pathway tracer studies with near-native catalytic efficiency.
Product profile differs from 5-MT; useful for differential tracking of hydroxylation outcomes.
Neurochemistry Serotonin Biosynthesis Enzyme Kinetics

4-Methyltryptophan Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


High-Potency IDO1 Inhibition for Cancer Immunotherapy Research

4-MT's 27 nM IC50 against human IDO1 in HEK293 cells [1] makes it the preferred tool for studies requiring potent blockade of the kynurenine pathway. Unlike 1-MT (Ki = 7 μM), 4-MT achieves effective inhibition at nanomolar concentrations, reducing off-target risks in cell-based T-cell proliferation assays. Researchers investigating IDO1-mediated immunosuppression in tumor microenvironments should prioritize 4-MT over 1-MT for its >250-fold higher potency [2].

Antibiotic-Free Plant Transformation Using TDC Selection System

4-MT at 0.1 mM provides a validated, non-antibiotic selection agent for plant transformation when paired with a TDC expression cassette [3]. This system is particularly valuable for developing transgenic crops intended for food use, where antibiotic resistance markers face regulatory hurdles. The defined optimal concentration of 0.1 mM in tobacco leaf disc transformation [3] provides a starting point for protocol development in other species.

Bacterial Tryptophan Operon Corepressor Studies Requiring Full Repression

For E. coli trp operon regulation studies, 4-MT serves as a complete transcriptional repressor, mimicking endogenous tryptophan function [4]. This contrasts with partial repressors like 7-azatryptophan, which introduce experimental ambiguity. Researchers investigating the molecular mechanism of TrpR-mediated repression should select 4-MT to ensure unambiguous, complete repression in trpR+ strains [4].

Fungal Tryptophan Biosynthesis Feedback Inhibition Studies

In Neurospora crassa and related fungi, 4-MT inhibits preformed indole-synthesizing activity with potency comparable to L-tryptophan, whereas 5-MT shows lesser inhibition and D-Trp is inactive [5]. This makes 4-MT the optimal analog for studying feedback inhibition mechanisms in fungal tryptophan biosynthesis, as it reliably recapitulates the endogenous regulatory signal.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Nanomolar enzyme inhibition context
Potency and selectivity in cellular kynurenine pathway assays
Tryptophan transport and amino acid probe research
Structural analog probe
Uptake kinetics and competition with endogenous tryptophan
Antibiotic-free plant transformation
TDC substrate for marker-based selection
Selection window at 0.1 mM and detoxification to 4-methyltryptamine
Serotonin biosynthesis tracer studies
Tryptophan hydroxylase substrate
Catalytic efficiency and product profile relative to tryptophan

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyltryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.